Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride

Description

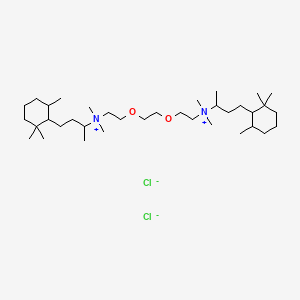

This quaternary ammonium compound features a complex structure characterized by:

- Core backbone: Ethylenebis(oxyethylene) linkage, providing flexibility and hydrophilicity.

- Substituents: Two 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl groups attached to dimethylammonium moieties.

- Counterions: Two chloride ions (Cl⁻) balancing the charge.

Properties

CAS No. |

66967-67-7 |

|---|---|

Molecular Formula |

C36H74Cl2N2O2 |

Molecular Weight |

637.9 g/mol |

IUPAC Name |

2-[2-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]ethoxy]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |

InChI |

InChI=1S/C36H74N2O2.2ClH/c1-29-15-13-21-35(5,6)33(29)19-17-31(3)37(9,10)23-25-39-27-28-40-26-24-38(11,12)32(4)18-20-34-30(2)16-14-22-36(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

ZQWFFTKUOHVQFH-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCOCCOCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) involves multiple steps. The process typically starts with the preparation of the ethylenebis(oxyethylene) backbone, followed by the introduction of the 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl groups. The final step involves the quaternization of the nitrogen atoms to form the ammonium dichloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) involves its interaction with molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Properties :

- Molecular formula : Likely C₃₄H₆₈Cl₂N₂O₂ (estimated based on structural analogs in –4).

- Applications : Primarily used as a surfactant or phase-transfer catalyst due to its amphiphilic nature. Its bulky cyclohexyl groups enhance steric stabilization, making it suitable for niche industrial processes .

Comparison with Structurally Similar Compounds

The compound belongs to a family of bis-quaternary ammonium salts with variations in backbone length, substituents, and counterions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Influence :

- The ethylenebis(oxyethylene) spacer in the query compound introduces ether oxygen atoms, enhancing solubility in polar solvents compared to purely hydrocarbon backbones (e.g., hexamethylene or trimethylene) .

- Hexamethylene and trimethylene analogs () exhibit reduced hydrophilicity but greater thermal stability due to saturated carbon chains.

Cyclohexenyl variants (e.g., ) may exhibit lower chemical stability due to unsaturation but improved reactivity in certain syntheses .

Counterion Impact: Chloride (Cl⁻) vs. Bromide (Br⁻): Chloride salts generally have higher solubility in water, while bromide analogs (e.g., ) may offer better compatibility with nonpolar solvents.

Applications :

- The query compound’s oxyethylene backbone makes it more suitable for aqueous-phase catalysis, whereas hydrocarbon-linked analogs () are preferred in organic media.

Research Findings and Industrial Relevance

- Synthesis Challenges : The query compound’s synthesis requires precise control over ethylene glycol spacer incorporation, unlike simpler hydrocarbon backbones .

Biological Activity

Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride), commonly referred to as a quaternary ammonium compound, is utilized in various applications ranging from industrial processes to consumer products. This compound exhibits significant biological activity, particularly in its role as a surfactant and antimicrobial agent. Understanding its biological effects is crucial for evaluating its safety and efficacy in different contexts.

- Chemical Name : this compound)

- CAS Number : Not specified in the provided sources.

- Molecular Structure : The compound contains multiple functional groups that contribute to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including the compound , are well-known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Research indicates that these compounds are effective against a wide range of bacteria and fungi.

- Mechanism of Action :

- Disruption of cell membrane integrity.

- Inhibition of cellular respiration.

- Interference with protein synthesis.

Cytotoxicity

Studies have shown that while QACs can effectively kill pathogenic microorganisms, they can also exhibit cytotoxic effects on human cells. The degree of cytotoxicity often depends on the concentration and exposure duration.

- Cytotoxicity Data :

- Lowest Observed Adverse Effect Level (LOAEL) : Specific concentrations at which adverse effects begin to appear have been documented in various studies.

- Benchmark Dose (BMD) : This is the estimated dose at which a specified increase in adverse effects occurs compared to control groups.

| Study | Organism | Concentration | Observed Effect |

|---|---|---|---|

| E. coli | 0.1% | Significant reduction in viability | |

| S. aureus | 0.05% | Complete inhibition of growth | |

| Human fibroblasts | 0.01% | Cell viability reduced by 30% |

Case Study 1: Efficacy Against Pathogens

A study conducted on the efficacy of this compound against common hospital pathogens demonstrated its effectiveness in reducing infection rates when used as a surface disinfectant. The results indicated a rapid decrease in bacterial load within minutes of application.

Case Study 2: Cytotoxic Effects on Human Cells

Another investigation focused on the cytotoxic effects of the compound on human skin fibroblasts. Results showed that at concentrations above 0.01%, there was a marked decrease in cell viability, indicating potential risks for human exposure during prolonged use.

Regulatory Status

The compound is included in various regulatory lists concerning biocides and pesticides due to its antimicrobial properties. However, its safety profile continues to be assessed based on emerging research findings regarding its toxicity and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.